molecular formula C8H6BrNOS B584565 5-Bromothieno[2,3-b]pyridine-6-methanol CAS No. 1346600-55-2

5-Bromothieno[2,3-b]pyridine-6-methanol

Cat. No.: B584565
CAS No.: 1346600-55-2
M. Wt: 244.106
InChI Key: QEEYGQMTUQYKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothieno[2,3-b]pyridine-6-methanol is a chemical compound with the molecular formula C8H6BrNOS. It is a derivative of thienopyridine, characterized by the presence of a bromine atom at the 5-position and a methanol group at the 6-position of the thieno[2,3-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]pyridine-6-methanol typically involves the bromination of thieno[2,3-b]pyridine followed by the introduction of a methanol group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]pyridine-6-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromothieno[2,3-b]pyridine-6-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-b]pyridine-6-methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The bromine atom and methanol group can interact with the active site of enzymes, leading to changes in enzyme activity. The compound’s structure allows it to fit into specific binding pockets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromothieno[2,3-b]pyridine-6-methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct reactivity and potential for diverse applications. The bromine atom allows for various substitution reactions, while the methanol group provides a site for further functionalization.

Properties

IUPAC Name

(5-bromothieno[2,3-b]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-6-3-5-1-2-12-8(5)10-7(6)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEYGQMTUQYKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(C=C21)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264667
Record name Thieno[2,3-b]pyridine-6-methanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-55-2
Record name Thieno[2,3-b]pyridine-6-methanol, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346600-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b]pyridine-6-methanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.